molecular formula C20H15F2N3O2S2 B2841266 N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-53-6

N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2841266
CAS RN: 686770-53-6
M. Wt: 431.48
InChI Key: OXTJJOFHRMSDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15F2N3O2S2 and its molecular weight is 431.48. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A study by Dollé et al. (2008) involves the radiosynthesis of derivatives within a series of selective ligands for the translocator protein (18 kDa), highlighting the compound's potential in developing radioligands for positron emission tomography (PET) imaging. This research underscores the chemical adaptability of such compounds for diagnostic purposes, particularly in neurology and oncology [Dollé et al., 2008].

Antimicrobial Activity

Kerru et al. (2019) investigated the antimicrobial efficacy of novel thienopyrimidine linked rhodanine derivatives, showing significant potency against various bacterial and fungal strains. This work illustrates the compound's role in addressing the rising concern over antibiotic resistance, marking a step forward in the development of new antimicrobial agents [Kerru et al., 2019].

Antitumor Activity

Research conducted by Hafez and El-Gazzar (2017) on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showcased their potential in inhibiting tumor growth. The study evaluated the antitumor activity of these compounds on various human cancer cell lines, offering insights into their therapeutic potential against cancer [Hafez and El-Gazzar, 2017].

Dual Inhibitory Action on Enzymes

Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds exemplify the strategic design of multifunctional molecules capable of targeting multiple enzymes implicated in cancer and other diseases, thereby enhancing therapeutic efficacy [Gangjee et al., 2008].

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S2/c21-12-6-7-15(14(22)10-12)23-17(26)11-29-20-24-16-8-9-28-18(16)19(27)25(20)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTJJOFHRMSDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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